Methoxymethyl vs. Methyl: H-Bond Acceptor Capacity
The C6 methoxymethyl substituent of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one introduces an ether oxygen hydrogen-bond acceptor that is absent in the most commonly referenced 6-methyl analog, 2-hydrazino-6-methylpyrimidin-4(3H)-one (CAS 37893-08-6). In the 2-hydrazinopyrimidin-4-one ARH3 inhibitor series, SAR studies demonstrated that modifications to the pyrimidinone ring substituents significantly modulate potency: the commercial hit compound bearing a 6-methyl group exhibited an IC₅₀ of 22 μM, and subsequent optimization through side-chain variation achieved a 10-fold improvement to 2 μM [1]. The methoxymethyl variant provides a structurally distinct hydrogen-bonding profile (ether oxygen) not available with the methyl analog, offering an orthogonal vector for scaffold derivatization and physicochemical property tuning (predicted LogP and solubility) relative to purely alkyl-substituted congeners [1].
| Evidence Dimension | C6 substituent hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | Methoxymethyl (-CH₂OCH₃) at C6: one ether oxygen H-bond acceptor; molecular weight 170.17 g/mol |
| Comparator Or Baseline | 2-Hydrazino-6-methylpyrimidin-4(3H)-one (CAS 37893-08-6): methyl (-CH₃) at C6; no H-bond acceptor; molecular weight 140.14 g/mol |
| Quantified Difference | Introduction of one H-bond acceptor site and +30.03 Da molecular weight increase vs. 6-methyl analog |
| Conditions | Structural comparison; no direct head-to-head biological assay data available for this specific pair |
Why This Matters
The methoxymethyl group provides a hydrogen-bond acceptor handle that can be exploited in structure-based drug design for modulating target binding and ADME properties, a capability absent in the 6-methyl analog.
- [1] Parviainen, T. A. O.; et al. Discovery and Structural Optimization of 2-Hydrazinopyrimidin-4-one Analogs Inhibiting Human ADP-Ribosylhydrolase ARH3. ACS Chem. Biol. 2025, 20 (10), 2438–2450. View Source
